WX-554 is an orally available small molecule mitogen-activated protein kinase kinase (MAP2K, MAPK/ERK kinase, or MEK) inhibitor, with potential antineoplastic activity. MEK inhibitor WX-554 selectively binds to and inhibits the activity of MEK, thereby preventing the activation of MEK-dependent effector proteins including some transcription factors, which may result in the inhibition of growth factor-mediated cell signaling and tumor cell proliferation. MEK, a dual-specificity threonine/tyrosine kinase that plays a key role in the activation of the RAS/RAF/MEK/ERK signaling pathway, is frequently upregulated in a variety of tumor cell types.
Properties
Product Name
WX-554
IUPAC Name
NONE
Solubility
Soluble in DMSO, not in water
Synonyms
WX554; WX-554; WX 554.
Product FAQ
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Topotecan is a potent anticancer drug that belongs to the class of topoisomerase inhibitors. It is used in the treatment of various types of cancer, including ovarian, lung, and cervical cancer. Topotecan works by inhibiting the activity of topoisomerase I, an enzyme that is essential for DNA replication and repair. This paper aims to provide a comprehensive review of topotecan, including its method of synthesis or extraction, chemical structure and biological activity, biological effects, applications, and future perspectives and challenges.
Ganoderic acid A is a triterpenoid compound that is found in the fruiting body of Ganoderma lucidum, a medicinal mushroom that has been used in traditional Chinese medicine for centuries. This compound has been the subject of extensive research due to its potential therapeutic and industrial applications. We will also explore the future perspectives and challenges in the use and study of this compound.
Dutasteride is a synthetic 4-azasteroid compound that is used as a medication for the treatment of benign prostatic hyperplasia (BPH) and androgenetic alopecia (AGA). It is a potent inhibitor of the enzyme 5-alpha-reductase, which converts testosterone to dihydrotestosterone (DHT), a hormone that is responsible for the growth of the prostate gland and hair loss in men. Dutasteride is marketed under the brand names Avodart and Duprost.
Apalutamide is a non-steroidal antiandrogen drug that is used in the treatment of prostate cancer. It was approved by the US Food and Drug Administration (FDA) in 2018 for the treatment of non-metastatic castration-resistant prostate cancer (nmCRPC). Apalutamide works by blocking the androgen receptor, which is a key driver of prostate cancer growth.
Ozarelix is a fourth generation GnRH antagonist, induces apoptosis in hormone refractory androgen receptor negative prostate cancer cells modulating expression and activity of death receptors. Mechanistically, LHRH antagonists exert rapid inhibition of luteinizing hormone and follicle stimulating hormone with an accompanying rapid decrease in sex hormones and would therefore be expected to be effective in a variety of hormonally dependent disease states including ovarian cancer, prostate cancer, BPH, infertility, uterine myoma and endometriosis. BPH is a non-cancerous enlargement of the prostate that is caused by testosterone. Unlike LHRH agonists, ozarelix has the potential to reduce testosterone just enough to reduce both prostate size and symptoms without the severe side effects associated with a reduction in testosterone.
AZD 3514 is a selective androgen receptor downregulator (SARD). It inhibits AR nuclear translocation in LNCaP human prostate cancer cells with an IC50 value of 1.78 µM. AZD 3514 (10 µM) inhibits dihydrotestosterone-induced proliferation of LNCaP and LAPC4 prostate cancer cells. It reduces testosterone proprionate-induced increases in seminal vesicle weight in castrated rats. AZD 3514 (50 mg/kg) decreases tumor growth of Dunning R3327H prostate tumor implants in rats. AZD-3514 is a potent androgen receptor downregulator with potential anticancer cancer activity. AZD3514 is being evaluated in a Phase I clinical trial in patients with castrate-resistant prostate cancer.
BMS-641988 is a nonsteroidal androgen receptor (AR) antagonist with anti-androgenic and potential antineoplastic activities. AR antagonist BMS-641988 binds to ARs in target tissues and prevents AR activation, which may result in the inhibition of AR-mediated transcriptional activity and tumor cell death in susceptible tumor cell populations. Global gene expression analysis has shown that exposure to this agent may result in a phenotype that is closer to a castration phenotype than is achievable with other antiandrogens such as bicalutamide.
Bicalutamide is a non-steroidal anti-androgen drug that is used in the treatment of prostate cancer. It is a synthetic compound that acts as a competitive inhibitor of androgen receptors. Bicalutamide is commonly used in combination with other drugs such as luteinizing hormone-releasing hormone (LHRH) agonists to treat advanced prostate cancer.